molecular formula C17H9ClN2O4 B2858706 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one CAS No. 931693-76-4

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one

Cat. No. B2858706
CAS RN: 931693-76-4
M. Wt: 340.72
InChI Key: SRLGCQPMKJGGNY-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a chromen-2-one structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring, for example, is a heterocycle that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and stability .

Scientific Research Applications

Structural Insights and Molecular Interactions

Crystal Structure and Hydrogen Bonding
Compounds with the chromen-2-one base structure, including various oxadiazole derivatives, have been extensively studied for their crystal structures and molecular interactions. These studies reveal how hydrogen bonding and π–π stacking interactions contribute to the stability and formation of two-dimensional sheets within the crystal lattice. For example, the study of a related compound, "5-(2-Chloro­phen­yl)-3-(2H-chromen-3-yl)-1,2,4-oxa­diazole," highlighted the role of C—H⋯O and C—H⋯Cl hydrogen bonds in forming these sheets, which are critical for understanding the compound's solid-state properties and potential applications in materials science (Baral, Nayak, Pal, & Mohapatra, 2018).

Biological Activities

Antibacterial and Antioxidant Properties
Research on chromen-2-one derivatives, including those with oxadiazole groups, has shown promising antibacterial and antioxidant activities. These properties are attributed to the structural features of the molecules, which interact with bacterial cells and free radicals. For instance, "Synthesis, Spectroscopy and Electrochemistry of New 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One 4, 5 as a Novel Class of Potential Antibacterial and Antioxidant Derivatives" discusses the synthesis of compounds with significant activity against Escherichia coli and Pseudomonas aeruginosa, as well as notable antioxidant capacities (Al-ayed, 2011).

Antimicrobial Activities
Similar compounds have been synthesized and evaluated for their antimicrobial efficacy. "Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: an in vitro evaluation" highlights the significant in vitro growth inhibition of Staphylococcus aureus and Escherichia coli by certain derivatives, suggesting potential applications in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole derivatives have shown biological activity and could potentially interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O4/c18-11-4-1-9(2-5-11)15-19-16(24-20-15)13-7-10-3-6-12(21)8-14(10)23-17(13)22/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLGCQPMKJGGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one

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